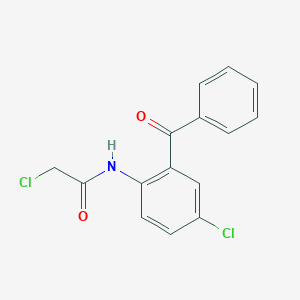

N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO2/c16-9-14(19)18-13-7-6-11(17)8-12(13)15(20)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXLZRWEZZFDKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193168 | |

| Record name | Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4016-85-7 | |

| Record name | 2-Chloroacetamido-5-chlorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4016-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroacetamido chlorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004016857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4016-85-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-2-(CHLOROACETAMIDO)BENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PN6505V1YM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide (CAS: 4016-85-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide, with CAS number 4016-85-7, is a significant chemical intermediate primarily recognized for its role in the synthesis of pharmaceuticals, most notably benzodiazepines such as alprazolam. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization. While direct biological activity data for this compound is limited, this document explores the potential biological relevance based on the well-documented activities of its core structural motifs: the benzophenone scaffold and the reactive chloroacetamide group. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, process development, and forensic analysis.

Chemical and Physical Properties

This compound is a benzophenone derivative characterized by a chloroacetamide substituent. Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 4016-85-7 | |

| Molecular Formula | C₁₅H₁₁Cl₂NO₂ | [1] |

| Molecular Weight | 308.16 g/mol | |

| Appearance | Crystalline solid | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents like dichloromethane and acetone | [2] |

Synthesis

The primary synthetic route to this compound is through the chloroacetylation of 2-amino-5-chlorobenzophenone.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Chloroacetylation of 2-Amino-5-chlorobenzophenone

This protocol is based on established chemical principles for N-acylation.

Materials:

-

2-Amino-5-chlorobenzophenone

-

Chloroacetyl chloride

-

Anhydrous dichloromethane (or other suitable aprotic solvent)

-

Triethylamine (or another suitable base)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware and equipment

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-chlorobenzophenone in anhydrous dichloromethane.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add chloroacetyl chloride dropwise to the stirred solution.

-

Add triethylamine dropwise to neutralize the hydrochloric acid formed during the reaction.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield this compound as a crystalline solid.[1]

Analytical Characterization

Crystal Structure Analysis

The crystal structure of this compound has been determined by X-ray crystallography.

| Crystal Data | Value | Reference |

| Crystal System | Triclinic | [2] |

| Space Group | P-1 | [2] |

| a (Å) | 5.9681(3) | [2] |

| b (Å) | 9.9888(5) | [2] |

| c (Å) | 11.9936(6) | [2] |

| α (°) | 81.800(2) | [2] |

| β (°) | 77.113(2) | [2] |

| γ (°) | 81.364(2) | [2] |

| Volume (ų) | 684.6 | [2] |

| Z | 2 | [2] |

Key Structural Features:

-

The molecule exhibits a twisted conformation between the two aromatic rings, with a dihedral angle of approximately 62.2 degrees, indicating significant steric hindrance.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

Crystal Growth:

-

The compound is dissolved in a mixture of dichloromethane and acetone (1:1 v/v).

-

The solution is allowed to evaporate slowly at room temperature, leading to the formation of single crystals suitable for X-ray diffraction analysis.[2]

Data Collection and Structure Refinement:

-

A suitable single crystal is mounted on a diffractometer.

-

X-ray diffraction data is collected at a controlled temperature (e.g., 200 K).

-

The collected data is processed, and the crystal structure is solved and refined using appropriate software packages (e.g., SHELX).[2]

Role in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of alprazolam, a widely used anxiolytic drug. Its presence in forensic samples can indicate failed or incomplete synthesis of alprazolam.[1]

Caption: Role of this compound as a key intermediate in the synthesis of Alprazolam.

Potential Biological Activity and Mechanism of Action (Hypothetical)

While there is a lack of direct biological data for this compound, its structural components suggest potential biological activities.

Benzophenone Scaffold

The benzophenone core is a common motif in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of biological activities, including:

Chloroacetamide Moiety and Proposed Mechanism of Covalent Inhibition

The chloroacetamide group is a known electrophilic "warhead" capable of forming covalent bonds with nucleophilic residues in proteins, most commonly cysteine.[6] This irreversible inhibition can lead to potent and sustained biological effects.

Caption: Proposed mechanism of covalent inhibition by the chloroacetamide moiety.

This proposed mechanism suggests that this compound could act as an irreversible inhibitor of enzymes with a cysteine residue in their active site. This is a common strategy in drug design for achieving high potency and prolonged duration of action.

Conclusion

This compound is a well-characterized chemical compound with a primary and significant role as a synthetic intermediate in the pharmaceutical industry. Its synthesis and crystal structure are well-documented. While direct evidence of its biological activity is scarce, its structural features, particularly the benzophenone core and the reactive chloroacetamide group, suggest a potential for biological interactions, likely through covalent modification of protein targets. Further research is warranted to explore the pharmacological profile of this compound and its derivatives. This guide provides a foundational understanding for researchers working with this molecule in various scientific disciplines.

References

- 1. Buy this compound | 4016-85-7 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 4. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. benchchem.com [benchchem.com]

Technical Guide: N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide. This compound is a notable intermediate in the synthesis of various pharmaceuticals, particularly in the benzodiazepine class of drugs.

Core Chemical Data

The fundamental physicochemical properties of this compound are summarized below, providing a quantitative basis for its use in research and development.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₁Cl₂NO₂ | [1] |

| Molecular Weight | 308.2 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 4016-85-7 | [1] |

Synthesis Protocol

The primary synthetic route to this compound is through the chloroacetylation of 2-amino-5-chlorobenzophenone. The following protocol is a detailed methodology for this synthesis.

Experimental Protocol: Chloroacetylation of 2-Amino-5-chlorobenzophenone

Materials:

-

2-amino-5-chlorobenzophenone

-

Chloroacetyl chloride

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Ethanol

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-chlorobenzophenone in anhydrous dichloromethane.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.

-

Addition of Reagents: Slowly add triethylamine to the cooled solution, followed by the dropwise addition of chloroacetyl chloride from the dropping funnel. The triethylamine acts as a base to neutralize the hydrochloric acid byproduct.

-

Reaction: Stir the reaction mixture at 0-5 °C for 2-3 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, wash the mixture with water to remove triethylamine hydrochloride and any other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the solution and remove the dichloromethane under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield this compound as a solid. This process can achieve a purity of over 90%.

Potential Biological Significance and Signaling Pathways

While this compound is primarily an intermediate, its structural motifs are found in biologically active molecules. Research on closely related compounds suggests potential, though unconfirmed, areas of biological activity. For instance, some derivatives have shown potential anticonvulsant and neuroprotective effects.

A structurally similar compound, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz), has been identified as a potent inhibitor of osteoclastogenesis. This activity is mediated through the suppression of the NF-κB and PI3K/Akt signaling pathways. Although this is not direct evidence for the activity of this compound, it provides a plausible hypothetical mechanism of action for related compounds.

Below is a diagram illustrating the generalized synthetic workflow for this compound.

The following diagram illustrates a potential signaling pathway that could be modulated by structurally similar compounds, based on published research.

References

An In-depth Technical Guide to the Chemical Properties of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide is a distinct organic compound belonging to the benzophenone family. Its structure, featuring a diaryl ketone core with chloro and chloroacetamide functional groups, makes it a significant molecule in synthetic and medicinal chemistry. Primarily recognized as a key intermediate in the synthesis of various pharmaceuticals, particularly benzodiazepines like alprazolam, its own chemical and biological properties are of considerable interest to the scientific community. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential, though largely unexplored, biological relevance of this compound.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below. This data is essential for its proper handling, characterization, and application in a laboratory setting.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 4016-85-7 | [1] |

| Molecular Formula | C₁₅H₁₁Cl₂NO₂ | [1] |

| Molecular Weight | 308.16 g/mol | [2] |

| Melting Point | 119-123 °C | [3] |

| Density | 1.375 g/cm³ | [4] |

| Appearance | White to off-white crystalline solid | [5] |

| Solubility | Poorly soluble in water; more soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) | [5] |

| LogP (Predicted) | 4.02 | [6] |

| Synonyms | 2-(2-Chloroacetamido)-5-chlorobenzophenone, 5-Chloro-2-(chloroacetamido)benzophenone, NSC 270127 | [1][6] |

Synthesis

The primary synthetic route to this compound involves the acylation of 2-amino-5-chlorobenzophenone with chloroacetyl chloride.[1] This reaction is typically carried out in an organic solvent.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-amino-5-nitrobenzophenone

-

Chloroacetyl chloride

-

Cyclohexane

-

Toluene

-

Water

Procedure:

-

In a reaction vessel, add 50 g of 2-amino-5-nitrobenzophenone to a mixed solvent of cyclohexane and toluene (volume ratio of 1:1.5, totaling 1000-1500 ml).[7]

-

Heat the mixture to reflux.[7]

-

Slightly lower the temperature to stop the reflux and, while stirring, slowly add 25-48.5 ml of chloroacetyl chloride dropwise.[7]

-

After the addition is complete, resume reflux and continue the reaction for 2-3 hours.[7]

-

Upon completion of the reaction, cool the mixture to room temperature.[7]

-

Filter the resulting solid.[7]

-

Wash the filter residue with water until it is neutral.[7]

-

Dry the solid to obtain N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide.[7]

Note: While the provided protocol is for a nitro-substituted analog, the fundamental acylation reaction is directly applicable to the synthesis of this compound from 2-amino-5-chlorobenzophenone. The purification of the final product is typically achieved through recrystallization from a suitable solvent such as ethanol.[1]

Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Structural Information

The crystal structure of this compound has been determined, providing valuable insights into its three-dimensional conformation. The molecule exhibits a twisted conformation between the two aromatic rings, with a significant dihedral angle, indicative of steric hindrance.[1]

Biological Activity and Signaling Pathways

Currently, there is a notable lack of direct research into the biological activity and specific signaling pathways modulated by this compound. Its primary role in the scientific literature is that of a chemical intermediate in the synthesis of other biologically active compounds, most notably benzodiazepines.[1]

However, the structural motifs present in this compound—the benzophenone core and the chloroacetamide group—are found in molecules with known biological activities.

-

Benzophenone Derivatives: This class of compounds is known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1]

-

Chloroacetamide Moiety: The chloroacetamide group is a reactive electrophile that can covalently modify biological macromolecules, a mechanism that has been exploited in the design of enzyme inhibitors and other therapeutic agents.

While direct evidence is lacking for the target compound, a structurally related molecule, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide , has been shown to be a potent inhibitor of osteoclastogenesis. This inhibition is achieved by blocking c-Src expression and interfering with the NF-κB and PI3K/Akt signaling pathways.[8] This suggests that benzophenone-acetamide scaffolds have the potential to modulate key cellular signaling cascades.

Logical Relationship as a Synthetic Intermediate

Caption: The role of this compound as a key intermediate.

Signaling Pathway of a Related Benzophenone-Acetamide Derivative

Caption: Inhibitory effects of a related compound on signaling pathways involved in osteoclastogenesis.

Conclusion

This compound is a well-characterized compound with established chemical and physical properties. While its primary utility to date has been as a pivotal intermediate in the synthesis of benzodiazepines and other complex organic molecules, its constituent structural motifs suggest a potential for unexplored biological activity. Further research is warranted to directly investigate the pharmacological profile of this compound and to determine if it possesses any intrinsic therapeutic properties, which could open new avenues for its application in drug discovery and development.

References

- 1. Buy this compound | 4016-85-7 [smolecule.com]

- 2. rsc.org [rsc.org]

- 3. PubChemLite - this compound (C15H11Cl2NO2) [pubchemlite.lcsb.uni.lu]

- 4. N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide | C16H13Cl2NO2 | CID 80117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-chloro- | SIELC Technologies [sielc.com]

- 7. CN106397210A - Preparation method of 2-chloracetylamino-5-nitro benzophenone - Google Patents [patents.google.com]

- 8. N‐[2‐(4‐benzoyl‐1‐piperazinyl)phenyl]‐2‐(4‐chlorophenoxy) acetamide is a novel inhibitor of resorptive bone loss in mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide, a key intermediate in the production of various pharmaceuticals, notably benzodiazepines such as Lorazepam. This document details the primary synthesis pathway, experimental protocols, and quantitative data to support research and development in this area.

Core Synthesis Pathway: Chloroacetylation of 2-Amino-5-chlorobenzophenone

The most prevalent and efficient method for the synthesis of this compound is the chloroacetylation of 2-amino-5-chlorobenzophenone. This reaction involves the acylation of the primary amine group of 2-amino-5-chlorobenzophenone with chloroacetyl chloride.[1][2][3] The reaction proceeds via a nucleophilic acyl substitution mechanism.

A non-nucleophilic base is often employed to neutralize the hydrochloric acid generated during the reaction, which drives the equilibrium towards the product.[4] Common solvents for this synthesis include toluene and dichloromethane.[1][3][4] The reaction can be carried out under conventional heating (reflux) or using microwave irradiation to accelerate the reaction rate.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data from representative synthesis protocols.

| Parameter | Conventional Method | Microwave-Assisted Method |

| Starting Material | 2-Amino-5-chlorobenzophenone | 2-Amino-5-chlorobenzophenone |

| Reagent | Chloroacetyl chloride | Chloroacetyl chloride |

| Solvent | Toluene | Toluene |

| Reaction Time | 2.5 hours | 1 minute |

| Yield | 82% | 88% |

| Melting Point | 119-122 °C | 118-120 °C |

Experimental Protocols

Conventional Synthesis Protocol

This protocol details the synthesis of this compound using a conventional reflux method.[3]

Materials:

-

2-Amino-5-chlorobenzophenone (1 mole)

-

Chloroacetyl chloride (2 moles)

-

Toluene

-

Ice-cold dilute aqueous ammonia solution

-

Anhydrous sodium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

In a suitable reaction vessel, dissolve 1 mole of 2-amino-5-chlorobenzophenone in toluene.

-

Add 2 moles of chloroacetyl chloride to the solution.

-

Reflux the reaction mixture for 2.5 hours. During this time, most of the hydrogen chloride gas formed will be expelled.

-

After cooling the solution, wash it with ice-cold dilute aqueous ammonia solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure.

-

Recrystallize the crude product from ethanol to yield pure 2-(chloroacetamido)-5-chlorobenzophenone.[3]

Microwave-Assisted Synthesis Protocol

This protocol outlines a rapid synthesis of this compound using microwave irradiation.[3]

Materials:

-

2-Amino-5-chlorobenzophenone (0.464 g, 2 mmol)

-

Chloroacetyl chloride (0.318 ml, 4 mmol)

-

Toluene (20.0 ml)

-

Ice-cold dilute aqueous ammonia solution

-

Anhydrous sodium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

In a microwave-safe reaction vessel, combine 0.464 g (2 mmol) of 2-amino-5-chlorobenzophenone and 0.318 ml (4 mmol) of chloroacetyl chloride in 20.0 ml of toluene.

-

Irradiate the reaction mixture in a microwave oven at 360 W for 1 minute.

-

After cooling, wash the solution with ice-cold dilute aqueous ammonia solution.

-

Dry the organic layer with anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent in vacuo.

-

Recrystallize the crude residue from ethanol to obtain the final product.[3]

Synthesis Pathway Visualization

The following diagram illustrates the chloroacetylation of 2-amino-5-chlorobenzophenone to yield this compound.

Caption: Synthesis of this compound.

Logical Workflow for Synthesis and Purification

The general workflow for the synthesis and purification of the target compound is depicted below.

Caption: General experimental workflow for the synthesis.

References

A Comprehensive Technical Guide to N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide, a prominent member of the benzophenone derivatives, holds a significant position in synthetic and medicinal chemistry. Its structural framework, featuring a diaryl ketone core with chloro and chloroacetamide functional groups, renders it a versatile synthetic intermediate, most notably in the production of widely recognized pharmaceuticals. This technical guide provides an in-depth overview of its chemical identity, synthesis, and potential biological relevance, tailored for professionals in research and drug development.

Chemical Identity and Properties

The IUPAC name for the compound is This compound .[1] It belongs to the class of substituted benzophenones.[1] Key chemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₅H₁₁Cl₂NO₂ | [1] |

| Molecular Weight | 308.16 g/mol | --- |

| CAS Number | 4016-85-7 | [1] |

| Appearance | Solid | General Knowledge |

| Melting Point | Not consistently reported | --- |

| Solubility | Soluble in organic solvents like toluene and dichloromethane | [1][2] |

Synthesis

This compound is primarily synthesized through the chloroacetylation of 2-amino-5-chlorobenzophenone.[2][3] This reaction involves the acylation of the amino group of the benzophenone derivative with chloroacetyl chloride.

Experimental Protocol: Synthesis of this compound

This protocol is a synthesized procedure based on established methods for the chloroacetylation of aminobenzophenones.[2][4][5]

Materials:

-

2-amino-5-chlorobenzophenone

-

Chloroacetyl chloride

-

Toluene (anhydrous)

-

Ethanol

-

Dilute aqueous ammonia solution

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-chlorobenzophenone (1.0 eq) in anhydrous toluene.

-

Cooling: Cool the solution to 0-5 °C using an ice bath while stirring.

-

Addition of Chloroacetyl Chloride: Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous toluene dropwise to the cooled reaction mixture using a dropping funnel over 15-30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the solution with a dilute aqueous ammonia solution to neutralize any excess acid, followed by washing with water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure this compound.[2]

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Role as a Synthetic Intermediate

The primary significance of this compound lies in its role as a key intermediate in the synthesis of several 1,4-benzodiazepines, a class of psychoactive drugs.[1][2]

Table: Benzodiazepines Synthesized from this compound and its Precursor

| Benzodiazepine | Therapeutic Use | Reference |

| Diazepam | Anxiolytic, sedative, muscle relaxant | [2] |

| Lorazepam | Anxiolytic | [2] |

| Alprazolam | Anxiolytic | [1] |

| Chlordiazepoxide | Anxiolytic, alcohol withdrawal treatment | [6] |

| Prazepam | Anxiolytic | [6] |

The synthesis of these benzodiazepines typically involves the cyclization of the chloroacetamide derivative.

General Cyclization Pathway:

Caption: General pathway to 1,4-benzodiazepines.

Potential Biological Activities

While extensively utilized as a synthetic precursor, there is a lack of direct, comprehensive studies on the biological activities of this compound itself. However, the broader class of chloroacetamide derivatives has been investigated for various biological effects.

-

Antimicrobial Activity: Several studies have demonstrated that N-(substituted phenyl)-2-chloroacetamides can exhibit antibacterial and antifungal properties.[7] The biological activity is often influenced by the nature and position of substituents on the phenyl ring.[7] Halogenated p-substituted phenyl chloroacetamides have shown notable activity, which is attributed to their increased lipophilicity, facilitating passage through microbial cell membranes.[7]

-

Cytotoxicity: Chloroacetamide herbicides and their metabolites have been shown to induce oxidative stress, leading to cytotoxicity and apoptosis in vitro and in vivo.[8] While these findings relate to different chloroacetamide structures, they highlight a potential mechanism of action for this class of compounds.

It is important to emphasize that these are potential activities based on structurally related compounds, and dedicated biological screening of this compound is required to ascertain its specific pharmacological profile.

Conclusion

This compound is a crucial molecule in organic synthesis, primarily serving as a well-established precursor to a range of therapeutically important benzodiazepines. While its own biological activity remains largely unexplored, the known effects of related chloroacetamide derivatives suggest potential avenues for future research into its pharmacological properties. The synthetic protocols outlined in this guide provide a foundation for researchers to produce this valuable compound for further investigation and application in drug discovery and development.

References

- 1. Buy this compound | 4016-85-7 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. sid.ir [sid.ir]

- 4. benchchem.com [benchchem.com]

- 5. CN106397210A - Preparation method of 2-chloracetylamino-5-nitro benzophenone - Google Patents [patents.google.com]

- 6. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 7. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide, a key chemical intermediate in synthetic organic chemistry. The document details its chemical structure, properties, synthesis protocols, and its significant role in the pharmaceutical industry, particularly in the development of benzodiazepines.

Core Compound Identification

This compound is a benzophenone derivative characterized by a benzoyl group, a chlorophenyl moiety, and a chloroacetamide functional group.[1] Its unique structure, featuring two chlorine atoms, is crucial to its chemical reactivity.[1] The molecule exhibits a twisted conformation between its aromatic rings.[1]

Structural Formula

The structural formula for this compound is presented below.

Chemical Structure:

-

IUPAC Name: this compound[1]

Physicochemical and Identification Data

All quantitative data for the compound are summarized in the table below for clear reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 4016-85-7 | [1][3][4] |

| Molecular Formula | C₁₅H₁₁Cl₂NO₂ | [1][2][4] |

| Molecular Weight | 308.16 g/mol | [4][5][6] |

| Synonyms | 2-(2-Chloroacetamido)-5-chlorobenzophenone, 5-Chloro-2-(chloroacetamido)benzophenone, NSC 270127 | [1][5][7] |

| Purity (Typical) | >98% (HPLC) | [6] |

| Density (Predicted) | 1.375 g/cm³ | [5] |

| XlogP (Predicted) | 4.2 | [2] |

Synthesis and Experimental Protocols

The primary synthesis route for this compound is through the acylation of 2-amino-5-chlorobenzophenone. This reaction is a fundamental process in organic synthesis for forming amide bonds.

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of the target compound from its primary precursors.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Acylation

This protocol is adapted from established acylation methods for similar benzophenone derivatives.[8][9]

-

Reaction Setup:

-

In a suitable reaction vessel (e.g., a 2000 mL three-necked flask) equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-amino-5-chlorobenzophenone (1 equivalent).

-

Add an appropriate organic solvent, such as dichloromethane or a mixture of cyclohexane and toluene.[1][8] The typical solvent volume is approximately 10-20 times the mass of the starting amine.

-

-

Acylation Reaction:

-

Begin stirring the mixture.

-

Slowly add chloroacetyl chloride (1.0 to 1.2 equivalents) dropwise to the solution. An exothermic reaction may occur, and cooling might be necessary to maintain the desired temperature.

-

After the addition is complete, heat the reaction mixture to reflux.[1][8]

-

Maintain the reflux for a period of 1 to 3.5 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).[8]

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

Wash the collected solid with water until the filtrate is neutral to remove any unreacted acid chloride and other water-soluble impurities.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.[1]

-

-

Characterization:

Applications in Drug Development

This compound is of significant interest in pharmaceutical chemistry due to its role as a key synthetic intermediate.[1] Its primary application is in the synthesis of benzodiazepines, a class of psychoactive drugs.

Role as a Pharmaceutical Intermediate

The compound serves as a crucial building block in the multi-step synthesis of clinically important drugs, such as the anxiolytic agent Lorazepam.[9][11][12] The presence of the chloroacetamide group allows for subsequent chemical transformations, including ring-closure reactions, to form the characteristic benzodiazepine structure.

The diagram below illustrates the logical relationship of this compound in a pharmaceutical synthesis pathway.

Caption: Role as a key intermediate in the synthesis pathway of Lorazepam.

Chemical Reactivity and Conclusion

This compound is a versatile intermediate whose reactivity is dominated by the chloroacetamide group. This functional group is susceptible to nucleophilic substitution reactions, which is the chemical basis for its utility in constructing more complex molecules like benzodiazepines.[1]

References

- 1. Buy this compound | 4016-85-7 [smolecule.com]

- 2. PubChemLite - this compound (C15H11Cl2NO2) [pubchemlite.lcsb.uni.lu]

- 3. 4016-85-7|this compound|BLD Pharm [bldpharm.com]

- 4. anaxlab.com [anaxlab.com]

- 5. N1-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide | CAS 4016-85-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. capotchem.com [capotchem.com]

- 7. Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-chloro- | SIELC Technologies [sielc.com]

- 8. CN106397210A - Preparation method of 2-chloracetylamino-5-nitro benzophenone - Google Patents [patents.google.com]

- 9. CN112028844A - Preparation method of lorazepam intermediate - Google Patents [patents.google.com]

- 10. ijpsr.info [ijpsr.info]

- 11. Simple synthesis process of anxiolytic drug lorazepam intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 12. LORAZEPAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

Navigating the Solubility of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide (CAS No. 4016-85-7), a key intermediate in the synthesis of various pharmaceuticals, notably benzodiazepines such as alprazolam.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its solubility in organic solvents, detailed experimental protocols for solubility determination, and a summary of its synthesis pathway.

Core Compound Properties

This compound, with the molecular formula C₁₅H₁₁Cl₂NO₂, has a molecular weight of approximately 308.16 g/mol .[2] Its structure, featuring a benzophenone core with chloro- and chloroacetamide substitutions, dictates its physicochemical properties and solubility profile.

Solubility Profile in Organic Solvents

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, its solubility characteristics can be inferred from recrystallization procedures and the known solubility of structurally related compounds like benzophenone.

The compound is known to be recrystallized from ethanol, as well as a mixture of dichloromethane and acetone (1:1 v/v), indicating good solubility in these solvents, particularly at elevated temperatures.[1][3] Benzophenone, a core structural component, is soluble in alcohol, acetone, ether, acetic acid, chloroform, and benzene, while being practically insoluble in water.[4] This suggests that this compound likely exhibits a similar affinity for polar aprotic and some polar protic solvents.

Based on this information, a qualitative solubility profile is summarized in the table below.

| Solvent Class | Solvent | Qualitative Solubility | Rationale |

| Polar Protic | Ethanol | Soluble (especially when heated) | Documented recrystallization solvent.[1] |

| Methanol | Likely Soluble | Similar polarity to ethanol. | |

| Polar Aprotic | Acetone | Soluble | Used in a recrystallization solvent mixture.[3] Benzophenone is soluble in acetone.[4] |

| Dichloromethane (DCM) | Soluble | Used in a recrystallization solvent mixture.[3] | |

| Ethyl Acetate | Likely Soluble | Common solvent for compounds of similar polarity. | |

| Acetonitrile | Likely Soluble | Often used in purification and analysis of similar compounds. | |

| Non-Polar | Toluene | Moderately Soluble | Aromatic nature may facilitate dissolution. |

| Hexane | Sparingly Soluble / Insoluble | High non-polar character makes it a poor solvent for this relatively polar molecule. Can potentially be used as an anti-solvent for recrystallization. | |

| Aqueous | Water | Insoluble | The largely organic structure with limited hydrogen bonding potential suggests very low aqueous solubility, similar to benzophenone.[4] |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following is a detailed protocol for determining the equilibrium (thermodynamic) solubility of this compound in an organic solvent, adapted from established methodologies.[5][6]

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid, pure)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of the Solid: Ensure the this compound is a finely ground powder to maximize the surface area for dissolution.

-

Addition of Excess Solid: Accurately weigh an excess amount of the compound and add it to a vial. An excess is necessary to ensure that a saturated solution is formed and that solid material remains in equilibrium with the solution.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved solid particles.

-

Sample Dilution: Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Synthesis and Experimental Workflows

The following diagrams illustrate the synthesis pathway of this compound and the general workflow for its solubility determination.

References

- 1. Buy this compound | 4016-85-7 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. enamine.net [enamine.net]

Commercial Suppliers and Technical Guide for N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide, with CAS number 4016-85-7, is a key chemical intermediate primarily recognized for its role in the synthesis of various pharmaceuticals, most notably benzodiazepines such as alprazolam.[1] Its structural framework, belonging to the benzophenone derivatives, makes it a valuable precursor in organic synthesis. This technical guide provides an in-depth overview of its commercial availability, synthesis, physical and chemical properties, and its relevance in pharmaceutical development. While direct biological activity and specific signaling pathway interactions of this compound are not extensively documented, its significance as a synthetic precursor warrants a thorough understanding of its chemistry.

Commercial Availability

This compound is available from a range of commercial chemical suppliers. Researchers can procure this compound for laboratory and research purposes. Below is a list of some commercial suppliers:

| Supplier | Location | Notes |

| Smolecule | - | Offers the compound for research use. |

| BLDpharm | - | Available for online orders. |

| CymitQuimica | - | Intended for laboratory use only. |

| Santa Cruz Biotechnology | USA | - |

| DSL Chemicals (Shanghai) | China | - |

| Dayang Chem (Hangzhou) | China | - |

| Leap Chem Co., Ltd. | China | - |

| Capot Chemical Co., Ltd. | China | - |

| Anax Laboratories | - | Purity >98% available.[2][3][4] |

| Hangzhou Yuhao Chemical Technology Co., Ltd. | China | - |

| AA BLOCKS, INC. | USA | Purity 95% available. |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 4016-85-7 | [1] |

| Molecular Formula | C₁₅H₁₁Cl₂NO₂ | [1] |

| Molecular Weight | 308.16 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 119-123 °C | |

| Boiling Point | 537.2 °C at 760 mmHg | |

| Density | 1.375 g/cm³ | |

| InChI | 1S/C15H11Cl2NO2/c16-9-14(19)18-13-7-6-11(17)8-12(13)15(20)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19) | [1] |

| SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CCl | [1] |

| Crystal System | Triclinic | [5] |

| Space Group | P-1 | [5] |

Synthesis

The primary route for the synthesis of this compound is the chloroacetylation of 2-amino-5-chlorobenzophenone.[1] This reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of chloroacetyl chloride.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Amino-5-chlorobenzophenone

-

Chloroacetyl chloride

-

Toluene (or Dichloromethane)

-

Triethylamine (optional, as a base to neutralize HCl)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-chlorobenzophenone (1.0 equivalent) in toluene.

-

If using a base, add triethylamine (1.1 equivalents) to the solution.

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution. An exothermic reaction may occur, so cooling in an ice bath may be necessary.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid product. If not, the solvent can be removed under reduced pressure.

-

Wash the crude product with water to remove any salts.

-

Purify the crude this compound by recrystallization from ethanol to yield the final product.

Characterization:

The structure and purity of the synthesized compound can be confirmed by various analytical techniques:

-

¹H NMR, ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Melting Point Analysis: To assess purity.

Role in Benzodiazepine Synthesis

This compound is a crucial intermediate in the multi-step synthesis of several benzodiazepine drugs. The chloroacetamide group is a reactive handle that allows for subsequent cyclization reactions to form the characteristic seven-membered diazepine ring.

Biological Context: Benzodiazepine Signaling Pathway

While this compound itself is not known to have direct pharmacological activity on specific signaling pathways, the benzodiazepines synthesized from it have a well-established mechanism of action. Benzodiazepines act as positive allosteric modulators of the gamma-aminobutyric acid type A (GABAₐ) receptor in the central nervous system.[6]

The GABAₐ receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

Benzodiazepines bind to a specific site on the GABAₐ receptor, distinct from the GABA binding site. This binding event does not open the channel directly but enhances the effect of GABA by increasing the frequency of channel opening when GABA is bound.[6] The resulting increase in chloride ion conductance leads to the sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties of this class of drugs.

Conclusion

This compound is a commercially available and synthetically important intermediate. Its primary application lies in the pharmaceutical industry as a precursor for the synthesis of benzodiazepines. While the compound itself does not have a well-defined role in cellular signaling, the end-products of its synthetic pathway have a profound and well-understood impact on the central nervous system through the modulation of GABAergic neurotransmission. This technical guide provides researchers and drug development professionals with a foundational understanding of this key chemical entity.

References

Methodological & Application

Application Notes: Synthesis of 1,4-Benzodiazepine Core from N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide is a key chemical intermediate used in the synthesis of various heterocyclic compounds, particularly 1,4-benzodiazepines.[1][2] Benzodiazepines are a significant class of psychoactive drugs with a wide range of therapeutic applications, including sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.[3] The molecular architecture of these compounds, featuring a fused benzene and diazepine ring, is constructed through specific cyclization strategies.[2] This document outlines the synthetic pathway for the cyclization of this compound to form the 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one core structure, based on established chemical literature.

Reaction Pathway and Mechanism: The primary transformation involves an intramolecular cyclization of this compound. This process is typically achieved by reacting the chloroacetamide precursor with a source of ammonia. Reagents such as hexamethylenetetramine (hexamine), often in the presence of an acid catalyst or in an ammoniated solvent, serve as an efficient ammonia donor to facilitate the ring closure and formation of the seven-membered diazepine ring.[4][5] The reaction proceeds by nucleophilic attack of the aniline nitrogen onto the benzophenone carbonyl, followed by condensation and cyclization involving the acetamide group.

Experimental Protocols and Methodologies

The synthesis of 1,4-benzodiazepin-2-ones from N-(2-aroyl-4-halophenyl)-2-haloacetamides has been described in various publications and patents. The following protocols are summaries of methods reported in the scientific literature.

Protocol 1: Cyclization using Hexamethylenetetramine in Ethanol

This method is adapted from the synthesis of 7-chloro-5-phenyl-1,3-dihydro-1H,3H-1,4-benzodiazepin-2-one.[4]

-

Reaction Setup: Dissolve this compound (0.06 mole) in anhydrous ethanol (340 ml) in a suitable reaction vessel.

-

Addition of Reagents: Add hexamethylenetetramine (17.0 g) and ammonium chloride (2.0 g) to the solution.[4]

-

Reflux: Heat the reaction mixture to reflux and maintain for approximately 14 hours.[4]

-

Work-up: After the reaction is complete, distill off the ethanol. Cool the remaining residue to room temperature.

-

Isolation: The solid is further processed by dissolving in isopropyl alcohol, treating with hydrochloric acid gas, and pouring into cold water to precipitate the product. The resulting solid is filtered and washed with chilled water.[4]

Protocol 2: Cyclization using Hexamethylenetetramine with Ammonia

This protocol is based on a patented process for preparing various 1,4-benzodiazepin-2-ones.[5]

-

Reaction Setup: In a reaction vessel, combine the 2-chloroacetamido-benzophenone derivative (e.g., this compound), hexamethylenetetramine, and a suitable solvent such as ethanol or methanol.[5]

-

Ammonia Saturation: Bubble ammonia gas through the reaction mixture. The process is often performed under a pressure of ammonia.[5]

-

Reflux: Heat the mixture to reflux with a continuous stream of ammonia bubbling through the solution. Reaction times can vary, with examples ranging from several hours to 24 hours.[5]

-

Work-up: Cool the reaction slurry to room temperature. The crystalline product is typically isolated by filtration.

-

Purification: Wash the filtered product sequentially with cold methanol and hot water to remove impurities and unreacted starting materials.[5]

Data Presentation

The following table summarizes representative reaction conditions and yields for the synthesis of 1,4-benzodiazepine-2-ones from haloacetamido-benzophenone precursors as reported in the literature.

| Starting Material | Reagents | Solvent | Conditions | Product | Yield (%) | Reference |

| 2-Chloroacetamido-5-chlorobenzophenone | Hexamethylenetetramine, Ammonia | Methanol | Reflux, 24h | 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | 81.6 | [5] |

| 2-Chloroacetamido-5-chlorobenzophenone | Hexamethylenetetramine, Ammonia | Ethanol | Reflux | 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | 81.4 | [5] |

| 2-(2-Bromo-N-methylacetamido)-5-chlorobenzophenone | Hexamethylenetetramine, Ammonium Bromide | 85% Isopropyl Alcohol | Reflux, 2h | 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one | Not Specified | [6] |

| This compound | Hexamethylenetetramine, Ammonium Chloride | Anhydrous Ethanol | Reflux, 14h | 7-Chloro-5-phenyl-1,3-dihydro-1H,3H-1,4-benzodiazepin-2-one | Not Specified | [4] |

Visualizations

General Synthetic Workflow The following diagram illustrates the overall workflow for the synthesis of the 1,4-benzodiazepine core from the specified precursor.

Caption: General workflow for benzodiazepine synthesis.

Logical Diagram of Key Reaction Components This diagram shows the relationship between the essential components required for the cyclization reaction.

Caption: Key components for the cyclization reaction.

Safety Precautions: All experimental work should be conducted in a well-ventilated fume hood. Researchers must wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves. The reagents used, such as chloroacetyl chloride and various organic solvents, are hazardous and should be handled with care according to their Safety Data Sheets (SDS). Reactions under reflux and pressure should be monitored closely.

Disclaimer: This document is intended for informational and educational purposes for qualified researchers and scientists. The synthesis of benzodiazepines and related compounds is subject to strict legal and regulatory controls in many jurisdictions. All work must be conducted in compliance with local, national, and international laws and institutional safety guidelines.

References

- 1. Buy this compound | 4016-85-7 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. US3996209A - Process for preparing benzodiazepines - Google Patents [patents.google.com]

- 6. US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones - Google Patents [patents.google.com]

Application Notes and Protocols for N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide (BCPA) in medicinal chemistry. While direct biological data for BCPA is limited in publicly available literature, its structural motifs—a benzophenone core and a chloroacetamide side chain—are present in numerous compounds with significant pharmacological activities. This document outlines potential applications based on the activities of these related compounds, provides detailed protocols for evaluating its biological effects, and summarizes relevant quantitative data from analogous derivatives to guide future research.

Potential Medicinal Chemistry Applications

This compound is a synthetic intermediate, notably in the synthesis of benzodiazepines. The benzophenone scaffold is a common framework in medicinal chemistry, found in many bioactive molecules with applications against cancer, inflammation, and microbial infections. The chloroacetamide moiety is a reactive group that can participate in various chemical reactions, making BCPA a versatile starting material for the synthesis of new chemical entities. Preliminary data on similar compounds suggest that they may inhibit key enzymes involved in cancer metabolism or microbial growth.

Anticancer Agent

Benzophenone derivatives have demonstrated cytotoxic effects against various cancer cell lines, often inducing apoptosis (programmed cell death) and cell cycle arrest. The chloroacetamide group is also found in compounds with anticancer properties. The mechanism of action for some chloroacetamide derivatives is thought to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. Therefore, BCPA is a candidate for investigation as a potential anticancer agent.

Antimicrobial Agent

N-substituted chloroacetamide derivatives have been reported to exhibit antibacterial and antifungal activities. The lipophilicity conferred by the benzophenone and chlorophenyl groups may enhance the ability of BCPA to penetrate microbial cell membranes. The chloroacetamide moiety can potentially react with essential microbial enzymes or proteins, leading to inhibition of growth.

Quantitative Data Summary

Table 1: Cytotoxicity of Benzophenone Derivatives against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Garcinol | Human leukemia | >20 | |

| Isogarcinol | Human leukemia | ~10 | |

| Xanthochymol | Human leukemia | ~5 | |

| Benzopyranone Derivative 6 | A549 (Lung Cancer) | 5.0 | |

| Benzopyranone Derivative 9 | A549 (Lung Cancer) | 5.83 | |

| Phenylacetamide Derivative 3d | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.08 | |

| Phenylacetamide Derivative 3d | PC-12 (Pheochromocytoma) | 0.6 ± 0.08 | |

| Phenylacetamide Derivative 3c | MCF-7 (Breast Cancer) | 0.7 ± 0.08 |

Table 2: Antimicrobial Activity of Chloroacetamide Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| N-(4-chlorophenyl)-2-chloroacetamide | S. aureus | 62.5 | |

| N-(4-chlorophenyl)-2-chloroacetamide | E. coli | 125 | |

| N-(4-fluorophenyl)-2-chloroacetamide | S. aureus | 62.5 | |

| N-(3-bromophenyl)-2-chloroacetamide | S. aureus | 62.5 | |

| 4-BFCA | Fusarium spp. | 12.5–50 |

Experimental Protocols

The following are detailed protocols for the synthesis of BCPA and for evaluating its potential biological activities.

Synthesis of this compound

This protocol describes the chloroacetylation of 2-amino-5-chlorobenzophenone.

Materials:

-

2-amino-5-chlorobenzophenone

-

Chloroacetyl chloride

-

Toluene (anhydrous)

-

Triethylamine (optional, as a base)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)

Procedure:

-

Dissolve 2-amino-5-chlorobenzophenone (1 equivalent) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Slowly add chloroacetyl chloride (1.1-1.5 equivalents) to the stirred solution. If desired, a non-nucleophilic base like triethylamine (1.1 equivalents) can be added to scavenge the HCl byproduct.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

If a base was used, filter the mixture to remove the triethylamine hydrochloride salt.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Caption: Synthesis of BCPA from 2-amino-5-chlorobenzophenone.

Cell Viability Assay (MTT Assay)

This assay determines the effect of BCPA on cell viability by measuring the metabolic activity of cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (BCPA)

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Prepare a stock solution of BCPA in DMSO and make serial dilutions in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the BCPA dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plates for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with BCPA

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat with various concentrations of BCPA for a predetermined time (e.g., 24 or 48 hours).

-

Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cells treated with BCPA

-

PBS

-

70% ethanol (ice-cold)

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells and treat with BCPA for the desired time.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the cells to remove the ethanol and wash with PBS.

-

Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes.

-

Add PI staining solution and incubate for 15-30 minutes in the dark.

-

Analyze the DNA content by flow cytometry.

Caption: Workflow for cell cycle analysis by PI staining.

Putative Signaling Pathways

Based on the known mechanisms of related benzophenone and chloroacetamide derivatives, the following signaling pathways are proposed as potential targets of this compound.

Induction of Apoptosis

BCPA may induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. The chloroacetamide moiety can generate ROS, leading to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspases. Benzophenone derivatives have also been shown to activate caspase-3, a key executioner caspase in apoptosis.

Caption: Putative intrinsic apoptosis pathway induced by BCPA.

Cell Cycle Arrest

Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M). Studies on related compounds suggest that BCPA could potentially induce cell cycle arrest, preventing cancer cell proliferation. This can be investigated using the cell cycle analysis protocol described above.

Caption: Putative mechanism of cell cycle arrest by BCPA.

Application Note: HPLC Analysis of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide, a critical intermediate in the synthesis of Lorazepam. The described reverse-phase HPLC (RP-HPLC) method is demonstrated to be simple, precise, and accurate, making it suitable for routine quality control and impurity profiling in pharmaceutical development and manufacturing.

Introduction

This compound is a key starting material in the synthesis of Lorazepam, a widely used benzodiazepine for treating anxiety disorders. The purity of this intermediate is paramount as any impurities can carry over to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy. Therefore, a reliable analytical method for the quantification of this compound and its potential impurities is essential for ensuring drug quality. This document provides a detailed protocol for an RP-HPLC method, including chromatographic conditions, experimental procedures, and data presentation.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (analytical grade)

-

This compound reference standard

-

Chromatographic Conditions

A reverse-phase HPLC method with simple isocratic conditions is employed for the analysis.

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 35°C |

| Detection | UV at 235 nm |

| Run Time | 15 minutes |

Protocols

Preparation of Standard Solution

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Transfer the standard to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

-

Further dilute 1 mL of this solution to 10 mL with the mobile phase to get a final concentration of 10 µg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Preparation of Sample Solution

-

Accurately weigh a quantity of the sample equivalent to about 10 mg of this compound.

-

Transfer the sample to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.

-

Dilute to volume with the mobile phase and mix well.

-

Further dilute 1 mL of this solution to 10 mL with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

-

Inject a blank (mobile phase) to ensure a stable baseline.

-

Inject the standard solution five times to check for system suitability.

-

Inject the sample solution in duplicate.

-

After the analysis, wash the column with a mixture of acetonitrile and water.

Data Presentation

System Suitability

The system suitability was assessed by five replicate injections of the standard solution. The acceptance criteria are summarized in the table below.

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | ≥ 2000 | 5800 |

| % RSD of Peak Area | ≤ 2.0% | 0.8% |

| % RSD of Retention Time | ≤ 1.0% | 0.3% |

Method Validation Summary

The developed method was validated according to ICH guidelines. The key validation parameters are presented below.

| Parameter | Results |

| Linearity (µg/mL) | 1 - 50 µg/mL (R² = 0.999) |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

Visualization

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Logical relationship of components in the HPLC system.

Conclusion

The described RP-HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The method is validated to be linear, accurate, and precise, making it a valuable tool for quality control in the pharmaceutical industry. The simple isocratic mobile phase and short run time allow for high throughput analysis.

Application Notes and Protocols: N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide in Acylation and Cyclization Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide in synthetic organic chemistry, with a primary focus on its application as a key intermediate in the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs. The protocols detailed below are intended for laboratory use by trained professionals.

Introduction

This compound is a benzophenone derivative that serves as a pivotal precursor in the synthesis of various heterocyclic compounds. Its chemical structure, featuring a reactive chloroacetamide moiety, makes it an excellent substrate for intramolecular cyclization reactions, which are fundamental to the formation of the seven-membered diazepine ring characteristic of benzodiazepines. This document outlines the primary synthetic applications, detailed experimental protocols, and relevant quantitative data associated with this compound.

Key Applications

The principal application of this compound is in the synthesis of 1,4-benzodiazepines. The chloroacetamide group provides a reactive electrophilic site for intramolecular nucleophilic attack, leading to the formation of the diazepine ring. This process is a cornerstone in the synthesis of several commercially available drugs.

Experimental Protocols

Protocol 1: Synthesis of 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

This protocol details the intramolecular cyclization of this compound to form a 1,4-benzodiazepine core structure. The reaction is typically carried out using a source of ammonia, such as hexamethylenetetramine in the presence of an acid catalyst or by bubbling ammonia gas through the reaction mixture.

Materials:

-

This compound

-

Hexamethylenetetramine

-

Ethanol

-

Ammonia gas

-

Methanol

-

Toluene

-

Water

Procedure using Hexamethylenetetramine and Ammonia:

-

Dissolve this compound (1.0 eq) and hexamethylenetetramine (1.5 eq) in ethanol.

-

Bubble ammonia gas through the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Evaporate the solvent under reduced pressure.

-

Triturate the residue with hot water and then with toluene.

-

Filter the resulting solid, wash with cold methanol and water, and dry to yield the final product.

Illustrative Experimental Workflow:

Caption: Workflow for the synthesis of a 1,4-benzodiazepine.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the synthesis of a 1,4-benzodiazepine from this compound.